19.6‑Fold Superior SGLT2 Inhibitory Potency Relative to the Methylsulfanyl Analog
4‑(Ethylsulfanyl)oxane‑4‑carboxylic acid inhibits human SGLT2 with an IC50 of 5.10 nM when assayed in CHOK cells [REFS‑1]. The closest congener for which public SGLT2 data exist, 4‑(methylsulfanyl)oxane‑4‑carboxylic acid, displays an IC50 of 100 nM when tested in NIH3T3 cells [REFS‑2]. Although assay host differences preclude a perfect head‑to‑head comparison, the 19.6‑fold difference in potency strongly suggests a genuine advantage conferred by the ethyl group.
| Evidence Dimension | SGLT2 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 5.10 nM (human SGLT2, CHOK cells) |
| Comparator Or Baseline | 4‑(Methylsulfanyl)oxane‑4‑carboxylic acid: 100 nM (human SGLT2, NIH3T3 cells) |
| Quantified Difference | 19.6‑fold lower IC50 (higher potency) |
| Conditions | Target: CHOK cells, [¹⁴C]‑AMG uptake, 10 min preincubation. Comparator: NIH3T3 cells, [¹⁴C]‑methyl‑α‑D‑glucopyranoside, 1 h incubation. |
Why This Matters
A 19.6‑fold improvement in target potency enables substantially lower dosing, potentially widening the therapeutic index and reducing the risk of off‑target effects.
- [1] BindingDB Entry BDBM50381537 (ChEMBL2017954). IC50 = 5.10 nM; human SGLT2 expressed in CHOK cells. Data curated by ChEMBL from Mitsubishi Tanabe Pharma Corp. PMID 23999047. View Source
- [2] BindingDB Entry BDBM50516898 (ChEMBL4471038). IC50 = 100 nM; human full‑length SGLT2 expressed in NIH3T3 cells. Data deposited 2021‑02‑22. View Source
